2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile
Overview
Description
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the molecular formula C10H10NOBr . It has a molecular weight of 240.1 . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The molecular structure of “2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” involves a bromophenyl group attached to a hydroxypropanenitrile group . The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 .Physical And Chemical Properties Analysis
“2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an oil at room temperature . It has a molecular weight of 240.1 .Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
A study by Wakui et al. (2004) demonstrates the use of palladium catalysis in the arylation of ketones, which shares a reaction mechanism potentially applicable to 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This process involves multiple arylation via C-C and C-H bond cleavages to produce tetraarylethanes and diaryl isochromanones, highlighting a pathway for creating complex organic structures from simpler bromophenyl compounds (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Synthesis of Brominated Flavones
Research by Jakhar and Makrandi (2012) on bromination of phenylpropanones under solvent-free conditions to yield bromoflavones could relate to the synthesis or functionalization of 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. This method presents a green chemistry approach to introducing bromine atoms into organic molecules, potentially applicable to synthesizing derivatives of the compound (Jakhar & Makrandi, 2012).
Chemical Reactivity and Bromophenol Derivatives
A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) reveals the potential for extracting naturally occurring brominated compounds with similar bromophenyl structures. These compounds have been explored for their antibacterial properties, suggesting potential biomedical applications for bromophenyl compounds (Zhao et al., 2004).
Nitrilase-Enabled Herbicide Detoxification
Stalker, McBride, and Malyj (1988) describe the engineering of transgenic plants expressing a bacterial gene for nitrilase, which detoxifies bromoxynil, a brominated nitrile herbicide. This research underscores the broader implications of nitrile-containing compounds in biotechnology and agriculture, providing a context for the environmental and agricultural applications of nitrile chemistry (Stalker, McBride, & Malyj, 1988).
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-3-hydroxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISUDUDBUCQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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